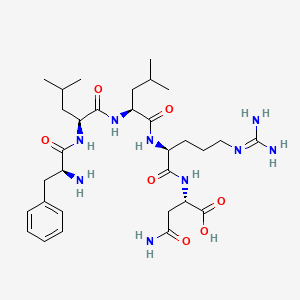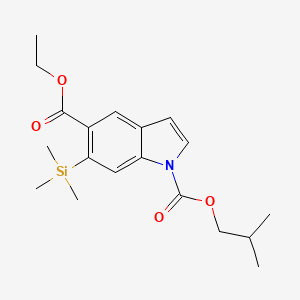
Isometheptene-d3 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isometheptene-d3 Maleate is a deuterated form of Isometheptene Maleate, a sympathomimetic amine. This compound is primarily used for its vasoconstrictive properties, making it effective in the treatment of migraines and tension headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Isometheptene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isometheptene-d3 Maleate involves the deuteration of Isometheptene. The process typically includes the following steps:
Deuteration of Isometheptene: This involves the replacement of hydrogen atoms with deuterium atoms in the Isometheptene molecule. This can be achieved using deuterated reagents under specific reaction conditions.
Formation of Maleate Salt: The deuterated Isometheptene is then reacted with maleic acid to form this compound. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Isometheptene are deuterated using deuterated reagents.
Salt Formation: The deuterated Isometheptene is then reacted with maleic acid in large reactors to form the maleate salt.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Isometheptene-d3 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or substituted amines.
Applications De Recherche Scientifique
Isometheptene-d3 Maleate is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Isometheptene in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study interactions with other drugs and their effects on the pharmacokinetics of Isometheptene.
Biological Research: It is used to study the effects of Isometheptene on various biological systems, including its vasoconstrictive properties.
Mécanisme D'action
Isometheptene-d3 Maleate exerts its effects through the activation of the sympathetic nervous system. The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves:
Activation of Adrenergic Receptors: Isometheptene-d3 binds to adrenergic receptors, triggering a signal transduction cascade.
Calcium Release: The activation of receptors leads to the release of calcium ions from the sarcoplasmic reticulum.
Smooth Muscle Contraction: The increase in intracellular calcium activates myosin light chain kinase, which phosphorylates myosin and leads to smooth muscle contraction and vasoconstriction.
Comparaison Avec Des Composés Similaires
Isometheptene-d3 Maleate is compared with other sympathomimetic amines, such as:
Heptaminol: Similar vasoconstrictive properties but different chemical structure.
Methylhexanamine: Used as a stimulant and vasoconstrictor, with a different mechanism of action.
Tuaminoheptane: Another sympathomimetic amine with similar applications but different pharmacokinetics.
Uniqueness
This compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems.
Propriétés
Numéro CAS |
1795136-87-6 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
260.348 |
Nom IUPAC |
(Z)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i4D3; |
Clé InChI |
RNTSDCLIDWKCPL-YSTCJFTMSA-N |
SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |
Synonymes |
N-(Methyl-d3)-6-methyl-5-hepten-2-amine (2Z)-2-Butenedioate; N-(Methyl-d3)-6-methyl-5-hepten-2-amine (Z)-2-Butenedioate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)


